[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol
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Overview
Description
[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol: is a boronic acid derivative with a naphthalene backbone. This compound is notable for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol typically involves the reaction of naphthalen-1-ylmethanol with a boronic acid derivative under specific conditions. One common method is the Miyaura borylation reaction, which involves the use of bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis. It can also participate in oxidation and reduction reactions, as well as substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: : Palladium catalyst, base (e.g., sodium carbonate), and an aryl halide.
Oxidation: : Common oxidizing agents include chromium(VI) oxide and potassium permanganate.
Reduction: : Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed
Suzuki-Miyaura Coupling: : Biaryl compounds.
Oxidation: : Naphthalene derivatives with higher oxidation states.
Reduction: : Reduced naphthalene derivatives.
Substitution: : Substituted naphthalene derivatives.
Scientific Research Applications
This compound is extensively used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and advanced materials. Its ability to form stable carbon-boron bonds makes it valuable in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism by which [5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol exerts its effects involves the formation of boronic esters and subsequent cross-coupling reactions. The molecular targets and pathways involved are typically the carbon-boron bonds, which are crucial in forming biaryl compounds and other complex structures.
Comparison with Similar Compounds
[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol: is unique due to its naphthalene backbone and boronic acid functionality. Similar compounds include other boronic acid derivatives like phenylboronic acid and biphenylboronic acid. the presence of the naphthalene ring system in this compound provides enhanced stability and reactivity compared to simpler boronic acids.
List of Similar Compounds
Phenylboronic acid
Biphenylboronic acid
Naphthalene-2-boronic acid
4,4'-Biphenyldiboronic acid
Properties
Molecular Formula |
C17H21BO3 |
---|---|
Molecular Weight |
284.2 g/mol |
IUPAC Name |
[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)naphthalen-1-yl]methanol |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-10-6-8-13-12(11-19)7-5-9-14(13)15/h5-10,19H,11H2,1-4H3 |
InChI Key |
XWCCPPSPBOPRHU-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=C(C3=CC=C2)CO |
Origin of Product |
United States |
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